molecular formula C20H17NO3 B14770200 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide

Cat. No.: B14770200
M. Wt: 319.4 g/mol
InChI Key: HGXOGGFMSAXMMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-(naphthalen-2-yloxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is primarily used as a linker in antibody-drug conjugation (ADC). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. This compound’s unique structure allows it to form stable linkages between antibodies and drugs, enhancing the efficacy and specificity of the treatment.

In addition to its role in ADCs, this compound is also used in:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In the study of protein-ligand interactions and enzyme kinetics.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the antibody and the drug. This linkage ensures that the drug is delivered specifically to the target cancer cells. Upon binding to the target cell, the ADC is internalized, and the drug is released, exerting its cytotoxic effects on the cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is unique due to its specific structure, which allows it to form stable linkages in ADCs. This stability is crucial for the targeted delivery of cytotoxic drugs to cancer cells, making it a valuable compound in cancer therapy.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-formyl-N-(2-naphthalen-2-yloxyethyl)benzamide

InChI

InChI=1S/C20H17NO3/c22-14-15-5-7-17(8-6-15)20(23)21-11-12-24-19-10-9-16-3-1-2-4-18(16)13-19/h1-10,13-14H,11-12H2,(H,21,23)

InChI Key

HGXOGGFMSAXMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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